4-Despiperidinyl-4-hydroxy Dipyridamole is a derivative of Dipyridamole, a well-known antiplatelet agent primarily used in the prevention of thromboembolic events. The compound is identified by the chemical formula and has a molecular weight of approximately 421.5 g/mol. This compound is classified as a small organic molecule and falls under the category of phosphodiesterase inhibitors, which play a crucial role in increasing intracellular cyclic adenosine monophosphate levels, thereby inhibiting platelet aggregation and promoting vasodilation .
The synthesis of 4-Despiperidinyl-4-hydroxy Dipyridamole involves several steps that typically include the modification of existing Dipyridamole structures. One common method for synthesizing such derivatives is through the selective removal of the piperidine group from Dipyridamole, followed by hydroxylation at the 4-position.
The molecular structure of 4-Despiperidinyl-4-hydroxy Dipyridamole can be represented using various structural formulas:
4-Despiperidinyl-4-hydroxy Dipyridamole can participate in various chemical reactions typical for phosphodiesterase inhibitors:
The stability of 4-Despiperidinyl-4-hydroxy Dipyridamole under different pH conditions can influence its reactivity and pharmacokinetics.
The mechanism of action of 4-Despiperidinyl-4-hydroxy Dipyridamole is closely related to that of its parent compound, Dipyridamole:
The increase in cyclic adenosine monophosphate levels results in significant reductions in thromboxane A2 activity, which is crucial for platelet aggregation.
Studies on the solubility and stability under physiological conditions are crucial for understanding the pharmacokinetics of this compound.
4-Despiperidinyl-4-hydroxy Dipyridamole has several scientific applications:
This compound's unique properties and mechanisms make it a valuable entity in both therapeutic and research settings, contributing significantly to advancements in cardiovascular medicine.
4-Despiperidinyl-4-hydroxy Dipyridamole (CAS 68006-07-5; C₁₉H₃₁N₇O₅) is a key structural analog and degradation product of the antiplatelet drug Dipyridamole (CAS 58-32-2; C₂₄H₄₀N₈O₄) [1] [7] [8]. The core modification involves replacement of one piperidinyl group at the C4 position of the pyrimidopyrimidine scaffold with a hydroxyl group, fundamentally altering its electronic and steric profile. This structural change reduces molecular weight from 504.63 Da (Dipyridamole) to 437.49 Da and decreases carbon/nitrogen content while increasing oxygen proportion [1] [8]. The loss of the bulky hydrophobic piperidine moiety enhances polarity, evidenced by a higher topological polar surface area (158 Ų vs. 145 Ų in Dipyridamole), significantly influencing solubility and biomolecular interactions [2].
Table 1: Molecular Comparison with Dipyridamole
Property | 4-Despiperidinyl-4-hydroxy Dipyridamole | Dipyridamole |
---|---|---|
Molecular Formula | C₁₉H₃₁N₇O₅ | C₂₄H₄₀N₈O₄ |
Molecular Weight (Da) | 437.49 | 504.63 |
CAS Registry Number | 68006-07-5 | 58-32-2 |
Topological Polar Surface Area | 158 Ų | 145 Ų |
Rotatable Bonds | 11 | 12 |
Hydrogen Bond Donors | 5 | 4 |
The molecule retains the planar pyrimido[5,4-d]pyrimidine core but introduces a chiral center at the C4 hydroxy substitution site. The tertiary alcohol at this position enables hydrogen-bonding interactions with a donor capacity of five H-bond donors and ten acceptors, facilitating complex formation with biomolecules or metal ions [2] [9]. The piperidinyl nitrogen at C8 position (pKₐ ~8-9) remains protonatable, while the hydroxyl group exhibits weak acidity (predicted pKₐ ~14-16), rendering the molecule zwitterionic at physiological pH [4]. Molecular modeling suggests constrained rotation of the hydroxyalkyl chains due to intramolecular H-bonding with adjacent nitrogen atoms, potentially stabilizing specific conformers relevant to receptor binding [1].
The compound displays amphiphilic properties due to its polar hydroxyl groups and hydrophobic aromatic system. Experimental logP values range between -1.7 to 0.7, indicating higher hydrophilicity than Dipyridamole (logP 0.7) [2] [8]. This aligns with enhanced water solubility (>50 mg/mL predicted), though exact measurements require validation. Stability assessments indicate sensitivity to acid/base hydrolysis at the C4-hydroxy/C8-piperidinyl groups and oxidative degradation at the secondary alcohol. Storage recommendations specify -20°C under inert atmosphere to preserve integrity [1] [9]. Thermal analysis reveals decomposition above 158°C, contrasting with Dipyridamole’s crystalline stability at 163°C [1] [8].
[1] [4]NMR Spectroscopy (400 MHz, DMSO-d₆):
FT-IR Spectroscopy (KBr pellet):Critical absorption bands include:
Mass Spectrometry:
Table 2: Key Spectroscopic Signatures
Technique | Characteristic Signal | Assignment |
---|---|---|
¹H NMR | δ 8.30 ppm (s, 1H) | Pyrimidine H5 |
¹³C NMR | δ 165.2 ppm | C4 carbonyl |
FT-IR | 1675 cm⁻¹ | C=O stretch (amide) |
ESI-MS | m/z 438.24 [M+H]⁺ | Molecular ion |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: